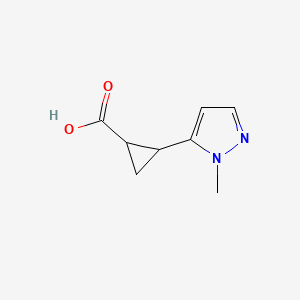

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Descripción

2-(1-Methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid is a cyclopropane-based carboxylic acid derivative featuring a 1-methylpyrazole substituent at the 2-position of the cyclopropane ring.

Propiedades

IUPAC Name |

2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10-7(2-3-9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLKCLWYBASUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Carbonylation of N-substituted 1H-pyrazole Precursors

One key preparation approach involves the carbonylation of N-substituted 1H-pyrazole derivatives . According to a Chinese patent (CN103958496A), the process includes:

- Step i: Deprotonation of a suitable pyrazole precursor using a magnesium-organic base forming a magnesium-bound intermediate.

- Step ii: Reaction of this intermediate with carbon dioxide or equivalent reagents to introduce the carboxylate group, yielding N-substituted 1H-pyrazole-5-carboxylate compounds.

- Further steps: Conversion of these carboxylates to the corresponding acid or acid chloride derivatives.

This method allows for the selective introduction of the carboxyl group at the 5-position of the pyrazole ring, which is essential for obtaining the target compound.

Cyclopropanation via Amino Acid Derivatives

Another industrially significant method involves the preparation of cyclopropane carboxylic acid derivatives via amino acid ester intermediates:

- Starting from 2-acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters), a sequence of reactions leads to the cyclopropane ring formation.

- The ester is reacted successively with dimethyl sulfate and an alkali metal alcoholate (e.g., sodium or potassium ethylate) at elevated temperatures (80–150°C).

- This is followed by optional saponification with aqueous alkali metal hydroxides (70–150°C).

- The reaction mixture is acidified with concentrated hydrochloric acid (0–30°C), and the resulting hydrochloride is treated with propylene oxide in methanol at low temperatures (-5 to +20°C).

This method avoids the use of hazardous reagents like diazomethane and 1,2-dibromoethane, which are toxic and explosive, making it safer and more suitable for industrial scale-up. It also achieves high yields of 1-amino-cyclopropane-carboxylic acid derivatives, which can be further functionalized to obtain the target pyrazole-substituted cyclopropane carboxylic acid.

Comparative Table of Preparation Methods

Detailed Research Findings and Notes

The magnesium-organic base deprotonation technique is effective for preparing pyrazole carboxylates with various N-substituents, which can be converted to the desired acid form. This method is versatile for synthesizing pyrazole derivatives with high regioselectivity.

The cyclopropanation via acyl-methionine esters is notable for its use of less hazardous reagents compared to diazomethane or 1,2-dibromoethane methods. The reaction conditions (temperatures between 80–150°C for alkylation and 70–150°C for saponification) are well-defined, allowing reproducibility and scalability.

The treatment with propylene oxide at low temperatures helps in the final ring closure or derivatization steps, ensuring high purity and yield of the cyclopropane carboxylic acid derivatives.

The stereochemistry of the cyclopropane ring (e.g., racemic or specific enantiomers) can be controlled by choosing appropriate starting materials and reaction conditions, which is critical for biological activity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of esters, amides, or other substituted derivatives.

Aplicaciones Científicas De Investigación

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid, highlighting differences in substituents and functional groups:

| Compound Name | Substituent(s) on Cyclopropane | CAS Number | Key Features |

|---|---|---|---|

| This compound | 1-Methylpyrazole (5-position) | Not explicitly listed | Pyrazole at 5-position; carboxylic acid at 1-position |

| 2-(1-Methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid | 1-Methylpyrazole (3-position) | Ref: 3D-ZAD94621 | Pyrazole regioisomer (3-position); potential differences in steric effects |

| trans-2-cyanocyclopropane-1-carboxylic acid | Cyano group (trans-configuration) | 39891-82-2 | Electron-withdrawing cyano group enhances acidity of carboxylic acid |

| trans-2-ethoxycyclopropanecarboxylic acid | Ethoxy group (trans-configuration) | 1368342-07-7 | Ether substituent improves lipophilicity |

| 2-[1-(trifluoromethyl)cyclopropyl]acetic acid | Trifluoromethyl and acetic acid chain | 871476-77-6 | Fluorinated group increases metabolic stability |

Key Observations:

- Regioisomerism in Pyrazole Substitution : The position of the pyrazole ring (3- vs. 5-) significantly impacts molecular geometry and intermolecular interactions. For example, 2-(1-methyl-1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid (Ref: 3D-ZAD94621) may exhibit distinct steric hindrance compared to the 5-isomer, affecting binding affinity in target proteins .

- Functional Group Effects: Substituents like cyano (CAS 39891-82-2) or trifluoromethyl (CAS 871476-77-6) groups modulate electronic properties.

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Carboxylic acid derivatives with polar substituents (e.g., –OH, –CN) exhibit higher aqueous solubility. For example, 1-(2-hydroxyethyl)cyclopropanecarbonitrile (CAS 1421602-17-6) shows improved solubility due to its hydroxyl group .

- Lipophilicity : Ether- or alkyl-substituted cyclopropanes (e.g., trans-2-ethoxycyclopropanecarboxylic acid, CAS 1368342-07-7) are more lipophilic, favoring membrane permeability .

Actividad Biológica

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid (CAS: 1601247-09-9) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- Purity : Typically available at 95% purity

The compound's structure features a cyclopropane ring substituted with a pyrazole moiety, which is significant for its biological interactions.

Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole compounds exhibit anti-inflammatory effects. A study demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines and signaling pathways like NF-kB and AP-1 in cell-based assays .

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Pyrazole derivatives have shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Molecular docking studies suggest that this compound may interact with various enzymes, including those involved in metabolic pathways. The binding affinities indicate potential as an inhibitor for enzymes related to inflammation and cancer .

Case Studies and Experimental Data

A series of experiments were conducted to assess the biological activity of the compound:

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Pro-inflammatory Cytokines : By blocking the signaling pathways that activate these cytokines, the compound reduces inflammation.

- Scavenging Free Radicals : The presence of the pyrazole ring enhances its ability to donate electrons, thus neutralizing free radicals.

- Enzyme Interaction : The structural features allow it to fit into enzyme active sites, thereby inhibiting their function.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (characteristic δ ~1.0–2.0 ppm for cyclopropane protons) and pyrazole substituents (aromatic protons δ ~6.0–8.0 ppm). Coupling constants (e.g., J = 4–8 Hz) help distinguish cis/trans cyclopropane stereochemistry .

- IR Spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) validate the functional group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity and empirical formula .

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced Research Question

- Catalyst Screening : Use transition-metal catalysts (e.g., Rh(II)) for stereocontrolled cyclopropanation. Evidence from related pyrazole-carboxylic acid syntheses highlights the role of catalysts in enhancing diastereoselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while non-polar solvents (e.g., toluene) may reduce side reactions .

- Temperature Control : Lower temperatures (0–5°C) during cyclopropanation minimize ring-opening, while higher temperatures (reflux) accelerate hydrolysis steps .

How can stereochemistry in the cyclopropane ring be resolved during synthesis?

Advanced Research Question

- Chiral Auxiliaries : Use enantiomerically pure starting materials or chiral catalysts. For example, stereoisomers of analogous cyclopropane-carboxylic acids (e.g., (1R,2R)- vs. (1S,2R)-configurations) were resolved using chiral HPLC or enzymatic resolution .

- X-ray Crystallography : Single-crystal analysis with SHELX software (e.g., SHELXL) provides unambiguous stereochemical assignment .

- Computational Modeling : Density Functional Theory (DFT) predicts stable diastereomers and guides synthetic routes .

How should researchers design pharmacological assays to evaluate bioactivity?

Advanced Research Question

- In Vitro Assays : Test for enzyme inhibition (e.g., COX-1/2 for anti-inflammatory activity) using ELISA or fluorometric methods. Pyrazole derivatives have shown promise in analgesic and anti-inflammatory studies .

- Dose-Response Curves : Use IC₅₀/EC₅₀ calculations to determine potency. Ensure purity >95% (via HPLC) to avoid confounding results .

- Toxicity Screening : Assess cytotoxicity (e.g., MTT assay) and ulcerogenic potential (e.g., rodent models) for therapeutic applications .

How can discrepancies in reported synthetic yields be addressed?

Q. Data Contradiction Analysis

- Reproducibility Checks : Verify reaction parameters (e.g., stoichiometry, solvent purity) from literature. For example, yields for cyclopropane syntheses vary with reagent quality and moisture content .

- Side Reaction Analysis : Use LC-MS or TLC to identify byproducts (e.g., ring-opened derivatives or dimerization products) .

- Scale-Up Considerations : Pilot small-scale reactions (<1 g) before scaling up, as exothermic cyclopropanation may require controlled addition rates .

What role do computational methods like DFT play in studying this compound?

Advanced Research Question

- Conformational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and electronic properties (e.g., charge distribution on the pyrazole ring) .

- Reaction Mechanism Insights : Simulate transition states to identify rate-limiting steps in cyclopropanation or hydrolysis .

- Spectroscopic Predictions : Compare computed IR/NMR spectra with experimental data to validate structural assignments .

How can researchers assess the stability and purity of this compound under varying conditions?

Q. Analytical Methodology

- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring detect decomposition products .

- Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 210–254 nm) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.